

# An In-depth Technical Guide to (Rac)-19:0 Lyso PC-d5

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## Compound of Interest

Compound Name: (Rac)-19:0 Lyso PC-d5

Cat. No.: B12404449

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This technical guide provides comprehensive information on **(Rac)-19:0 Lyso PC-d5**, a deuterated lysophosphatidylcholine, intended for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, typical applications in quantitative lipidomics, detailed experimental protocols, and its relevance in cellular signaling pathways.

## Core Compound Specifications

**(Rac)-19:0 Lyso PC-d5**, with the systematic name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphocholine, is a synthetic, deuterium-labeled lipid primarily utilized as an internal standard in mass spectrometry-based lipidomics.<sup>[1][2][3]</sup> The incorporation of five deuterium atoms provides a distinct mass shift, enabling accurate quantification of endogenous lysophosphatidylcholines in various biological matrices.<sup>[4]</sup>

Below is a summary of its key quantitative data, compiled from various suppliers.

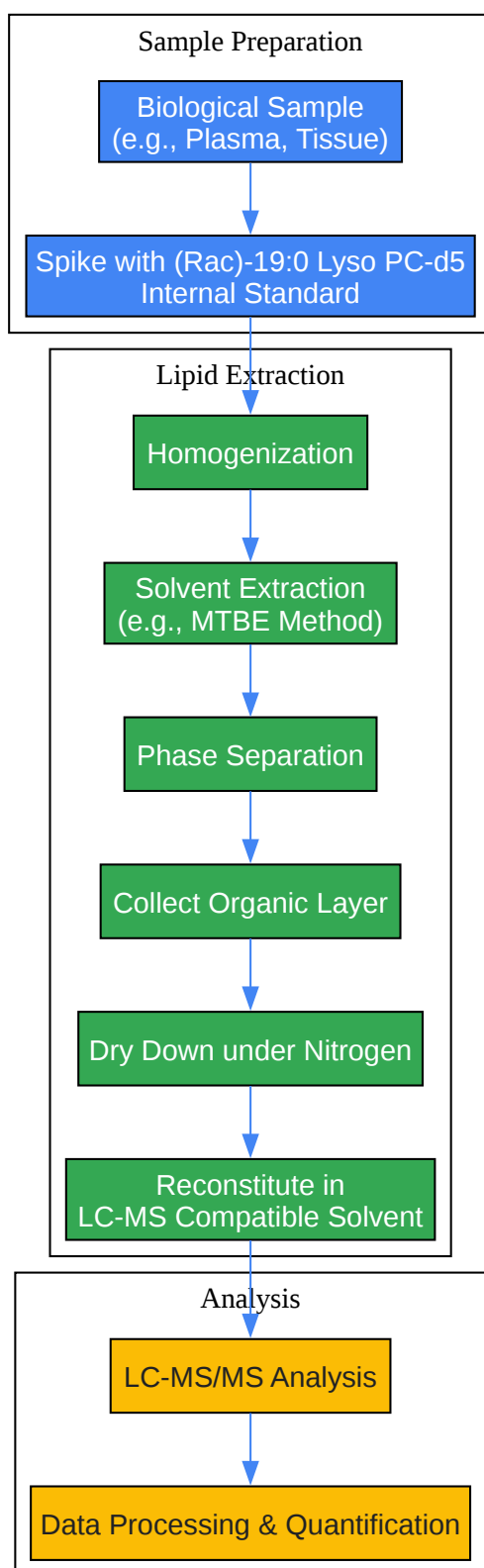
| Property               | Value  | Source    |
|------------------------|--|-----------|
| Chemical Formula       | C <sub>27</sub> H <sub>51</sub> D <sub>5</sub> NO <sub>7</sub> P | [1]       |
| Molecular Weight       | 542.75 g/mol   | [1][3]    |
| Exact Mass             | 542.41   | [1]       |
| CAS Number             | 2342575-08-8   | [1][2][3] |
| Purity                 | >99% (as determined by TLC)                                      | [3]       |
| Physical Form          | Solution   | [3]       |
| Supplied Concentration | Typically 1 mg/mL  | [3]       |
| Storage Temperature    | -20°C  | [3]       |

## Application in Quantitative Lipidomics

**(Rac)-19:0 Lyso PC-d5** serves as an ideal internal standard for the accurate quantification of lysophosphatidylcholines (LPCs) in complex biological samples.[4] In mass spectrometry, the principle of stable isotope dilution is employed, where a known amount of the deuterated standard is "spiked" into a sample prior to processing.[5] Because the deuterated standard is chemically identical to its endogenous counterpart, it co-elutes during chromatography and experiences similar ionization efficiency, correcting for variations in sample extraction, recovery, and instrument response.[5]

## Experimental Workflow for Lipidomics

The general workflow for utilizing **(Rac)-19:0 Lyso PC-d5** in a lipidomics experiment involves sample preparation, lipid extraction, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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General experimental workflow for fatty acid quantification.

## Detailed Experimental Protocols

While the precise protocol may vary based on the sample matrix and instrumentation, the following provides a detailed methodology for the extraction of lipids from a biological sample, such as plasma, for LC-MS/MS analysis using a deuterated internal standard.

### Protocol: Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)

This protocol is adapted from standard methods for lipid extraction from biological fluids.<sup>[6]</sup>

#### 1. Sample Preparation:

- Thaw plasma samples on ice.
- In a clean glass tube, add 100  $\mu$ L of plasma.
- Add a known amount of **(Rac)-19:0 Lyso PC-d5** internal standard solution to the plasma sample. The exact amount should be optimized based on the expected concentration of endogenous LPCs.

#### 2. Lipid Extraction:

- Add 300  $\mu$ L of ice-cold methanol to the sample, vortex thoroughly.
- Add 1 mL of methyl-tert-butyl ether (MTBE).
- Sonicate the mixture for 30 seconds, three times, keeping the sample on ice between sonications.
- Agitate the samples at 4°C for 30 minutes.
- To induce phase separation, add 250  $\mu$ L of ice-cold water. Vortex for 1 minute.
- Centrifuge at 14,000 x g for 5 minutes at 20°C.

#### 3. Sample Collection and Preparation for Analysis:

- Carefully collect the upper organic phase, which contains the lipids, and transfer to a new clean glass tube.
- Dry the organic phase under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100  $\mu$ L) of a solvent compatible with your LC-MS system (e.g., 90:10 methanol/toluene with 10 mM ammonium acetate).<sup>[6]</sup>
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

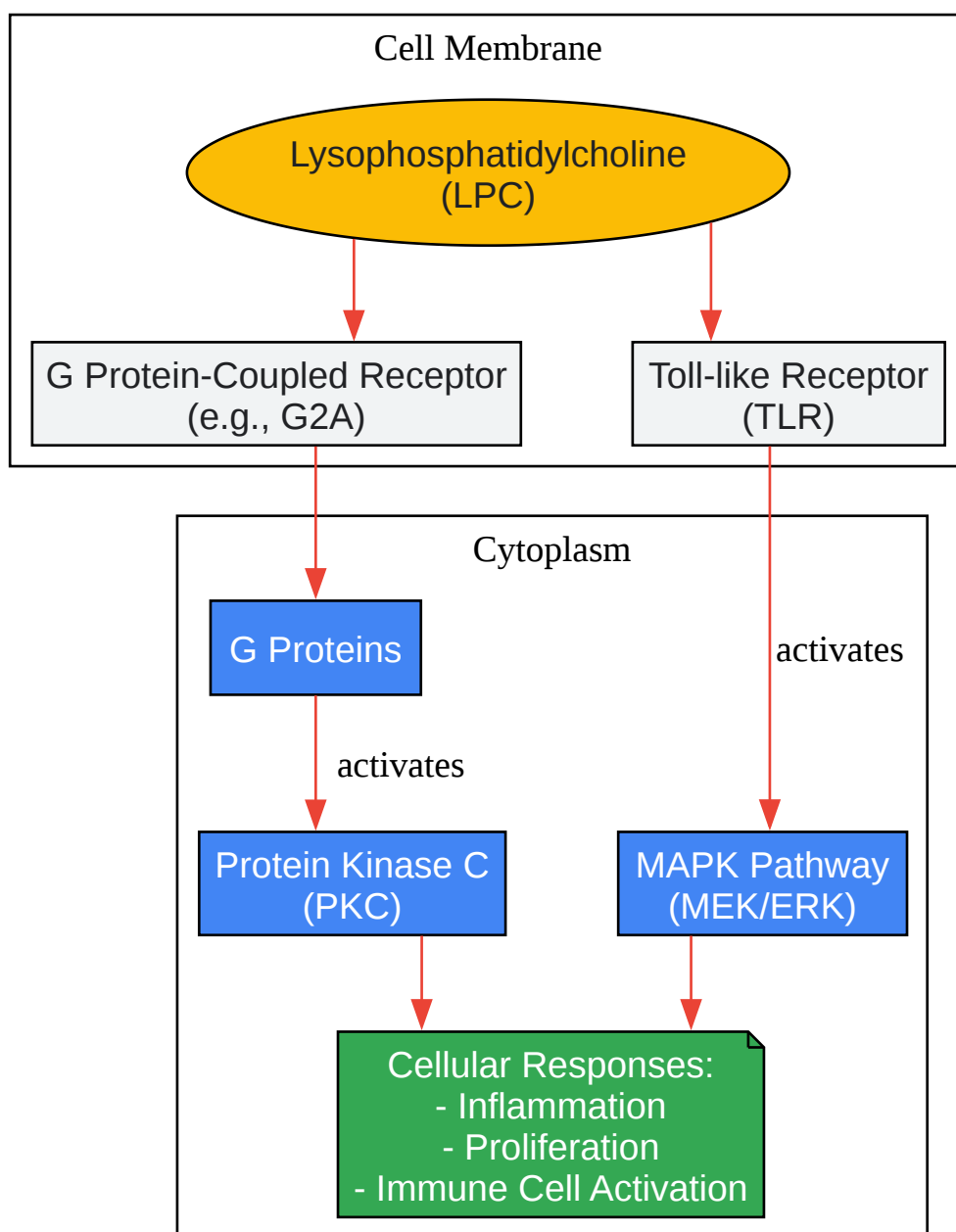
#### 4. LC-MS/MS Analysis:

- Employ a suitable reversed-phase chromatography column (e.g., C18).
- Use a gradient elution with mobile phases appropriate for lipid separation, such as water/acetonitrile and isopropanol/acetonitrile mixtures containing ammonium formate and formic acid.[7]
- Set the mass spectrometer to operate in a positive electrospray ionization (ESI+) mode for the detection of lysophosphatidylcholines.
- Monitor the specific mass-to-charge ( $m/z$ ) transitions for both the endogenous LPCs of interest and the **(Rac)-19:0 Lyso PC-d5** internal standard.

## Role in Cellular Signaling

While the deuterated form is used as an analytical tool, the endogenous molecule, lysophosphatidylcholine (LPC), is a bioactive lipid mediator involved in a variety of cellular signaling pathways. LPC is generated from phosphatidylcholine through the action of phospholipase A2 (PLA2).[8][9] It can exert its effects by activating several cell surface receptors and modulating intracellular signaling cascades.

LPC is known to activate G protein-coupled receptors (GPCRs), such as G2A, and Toll-like receptors (TLRs).[9][10] Activation of these receptors can trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways.[10][11] These signaling events can lead to a range of cellular responses, including inflammation, cell proliferation, and immune cell activation.[8][12]



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#### Lysophosphatidylcholine (LPC) signaling pathways.

In summary, **(Rac)-19:0 Lyso PC-d5** is an essential tool for accurate lipidomic analysis, enabling researchers to quantify changes in LPC levels that may be indicative of various physiological or pathological states. Understanding the role of LPC in cellular signaling provides a crucial context for the interpretation of these quantitative findings.

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